N-(propan-2-ylideneamino)acetamide

Description

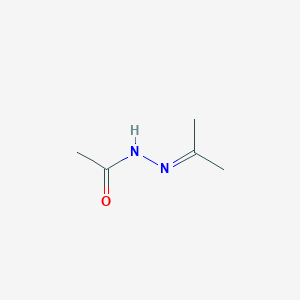

Structure

3D Structure

Properties

IUPAC Name |

N-(propan-2-ylideneamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-4(2)6-7-5(3)8/h1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHDGJPPMZUJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10287648 | |

| Record name | N-(propan-2-ylideneamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3742-63-0 | |

| Record name | 3742-63-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3742-63-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(propan-2-ylideneamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Diffraction Based Structural Elucidation of N Propan 2 Ylideneamino Acetamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and conformation of atoms.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of N'-(1-phenylethylidene)acetohydrazide provides key insights into its proton framework. The spectrum is characterized by distinct signals corresponding to the amide, aromatic, and methyl protons.

A characteristic downfield singlet is observed for the amide proton (N-H), typically appearing around δ 10.45 ppm. This significant deshielding is attributed to the electronic effects of the adjacent carbonyl group and potential intramolecular hydrogen bonding. The aromatic protons of the phenyl ring typically appear as a multiplet in the region of δ 7.40-7.80 ppm. The protons of the two methyl groups are observed as sharp singlets. The methyl group attached to the imine carbon (C(CH₃)=N) resonates at approximately δ 2.25 ppm, while the acetyl methyl group (COCH₃) appears slightly upfield at around δ 2.10 ppm due to the differing electronic environments.

Table 1: ¹H NMR Chemical Shift Assignments for N'-(1-Phenylethylidene)acetohydrazide

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.45 | Singlet | 1H | N-H |

| 7.80-7.78 | Multiplet | 2H | Ar-H |

| 7.45-7.40 | Multiplet | 3H | Ar-H |

| 2.25 | Singlet | 3H | C(CH₃)=N |

Carbon-13 (¹³C) NMR Spectroscopic Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbonyl carbon of the amide group (C=O) is typically the most deshielded carbon, appearing at approximately δ 170.5 ppm. The imine carbon (C=N) also shows a significant downfield shift, resonating around δ 155.0 ppm.

The aromatic carbons of the phenyl ring produce a series of signals between δ 126.0 and 136.0 ppm. The acetyl methyl carbon (COCH₃) is observed at about δ 25.0 ppm, while the imine methyl carbon (C(CH₃)=N) is found further upfield at around δ 14.0 ppm.

Table 2: ¹³C NMR Chemical Shift Assignments for N'-(1-Phenylethylidene)acetohydrazide

| Chemical Shift (δ ppm) | Carbon Type | Assignment |

|---|---|---|

| 170.5 | Quaternary | C=O |

| 155.0 | Quaternary | C=N |

| 136.0 | Quaternary | Ar-C |

| 130.0 | Tertiary | Ar-CH |

| 128.5 | Tertiary | Ar-CH |

| 126.0 | Tertiary | Ar-CH |

| 25.0 | Primary | COCH₃ |

Nitrogen-15 (¹⁵N) NMR and Other Heteronuclear NMR Investigations

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms. For N-acylhydrazones, two distinct ¹⁵N signals are expected. Theoretical calculations suggest that the amide nitrogen (N-NH) would resonate at approximately -250 ppm, while the imine nitrogen (C=N) would appear at a more downfield shift of around -60 ppm, when referenced to nitromethane. These differences in chemical shifts are indicative of the varying hybridization and electron densities of the two nitrogen atoms.

Two-Dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning NMR signals and determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between the coupled aromatic protons within the phenyl ring, confirming their connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. For instance, the signals of the methyl protons would show cross-peaks with their corresponding methyl carbon signals in the HSQC/HMQC spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

Assignment of Characteristic Vibrational Modes

The IR and Raman spectra of N'-(1-phenylethylidene)acetohydrazide display characteristic bands that can be assigned to specific vibrational modes of its functional groups.

The N-H stretching vibration appears as a sharp band around 3250 cm⁻¹ in the IR spectrum. The aromatic and aliphatic C-H stretching vibrations are observed between 3050 cm⁻¹ and 2980 cm⁻¹. The most intense band in the IR spectrum is typically the C=O stretch (Amide I band) at approximately 1680 cm⁻¹. The C=N stretching vibration is found at a lower frequency, around 1610 cm⁻¹. The N-H bending vibration (Amide II band) is located near 1540 cm⁻¹. The C-N and N-N stretching vibrations are observed in the fingerprint region, at approximately 1250 cm⁻¹ and 950 cm⁻¹, respectively.

The Raman spectrum provides complementary information. While the polar C=O and N-H bonds give strong IR signals, the less polar C=N and C-C bonds often produce more intense signals in the Raman spectrum.

Table 3: Assignment of Characteristic Vibrational Modes for N'-(1-Phenylethylidene)acetohydrazide

| Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode | Assignment |

|---|---|---|---|

| 3250 | 3248 | ν(N-H) | N-H Stretch |

| 3050 | 3052 | ν(C-H) | Aromatic C-H Stretch |

| 2980 | 2978 | ν(C-H) | Aliphatic C-H Stretch |

| 1680 | 1678 | ν(C=O) | Amide I |

| 1610 | 1608 | ν(C=N) | Imine Stretch |

| 1540 | 1538 | δ(N-H) | Amide II |

| 1370 | 1368 | δ(C-H) | C-H Bend |

| 1250 | 1248 | ν(C-N) | C-N Stretch |

Elucidation of Intramolecular Hydrogen Bonding Networks

The presence of both a hydrogen bond donor (the N-H of the acetamide (B32628) group) and acceptor sites (the carbonyl oxygen and the imine nitrogen) in N-(propan-2-ylideneamino)acetamide suggests the potential for the formation of intramolecular hydrogen bonds. These non-covalent interactions can significantly influence the molecule's conformation and stability.

Computational studies on analogous acyclic hydrazone derivatives have shown that intramolecular hydrogen bonds can provide a stabilization energy of 3 to 5 kcal/mol. In many hydrazone-based systems, the formation of a six-membered ring via an N-H⋯N or N-H⋯O hydrogen bond is a common feature that stabilizes specific isomers. For instance, in related acylhydrazones, the E isomer is often stabilized by such an intramolecular hydrogen bond. Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in predicting the relative energies of different conformers and the strength of these hydrogen bonds. The presence of electron-donating or electron-withdrawing groups can modulate the strength of these interactions, although in some cases, the expected trends based on resonance-assisted hydrogen bonding are not observed.

The following table summarizes typical intramolecular hydrogen bond energies observed in related systems.

| Interacting Atoms | Typical Bond Length (Å) | Typical Bond Energy (kcal/mol) |

| N-H···N | 2.1 - 2.5 | 3 - 5 |

| N-H···O | 1.9 - 2.3 | 4 - 6 |

Note: The data in this table are representative values for similar functional groups and are not experimentally determined for this compound.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (114.15 g/mol ).

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways, primarily involving the cleavage of bonds adjacent to the carbonyl group and the hydrazone linkage.

Expected Fragmentation Pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for amides. This would result in the formation of an acylium ion.

Cleavage of the N-N bond: The relatively weak N-N single bond in the hydrazone moiety is susceptible to cleavage.

Cleavage adjacent to the imine group: Fragmentation can also be initiated by cleavage of bonds alpha to the C=N double bond.

McLafferty Rearrangement: Primary amides can undergo a McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.

The table below presents a hypothetical fragmentation pattern for this compound based on the fragmentation of similar structures.

| Fragment Ion (m/z) | Proposed Structure | Fragmentation Pathway |

| 114 | [C₅H₁₀N₂O]⁺ | Molecular Ion |

| 99 | [C₄H₇N₂O]⁺ | Loss of a methyl radical (•CH₃) |

| 71 | [C₃H₅N₂]⁺ | Cleavage of the acetyl group |

| 57 | [C₂H₅N₂]⁺ | Cleavage of the propan-2-ylidene group |

| 43 | [CH₃CO]⁺ | Acylium ion from alpha-cleavage |

Note: This table represents a predicted fragmentation pattern. Actual experimental data for this compound is not available in the cited sources.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from the chromophores present: the carbonyl group (C=O) of the acetamide and the imine group (C=N) of the hydrazone.

Molecules containing a C=O group typically exhibit a weak absorption band in the region of 270-300 nm, which is attributed to the n → π* transition of the non-bonding electrons on the oxygen atom to the antibonding π* orbital of the carbonyl group. A more intense absorption, corresponding to a π → π* transition, is usually observed at shorter wavelengths, often below 200 nm.

The C=N chromophore in hydrazones also contributes to the UV-Vis spectrum. The electronic transitions in hydrazones can be influenced by conjugation and the presence of substituents. The n → π* transition of the imine is often observed, and its position can be affected by the solvent polarity.

| Chromophore | Electronic Transition | Typical Absorption Range (nm) |

| C=O (Carbonyl) | n → π | 270 - 300 |

| C=O (Carbonyl) | π → π | < 200 |

| C=N (Imine) | n → π | ~300 |

| C=N (Imine) | π → π | ~200 - 250 |

Note: The data in this table are representative values for the indicated chromophores and are not experimentally determined for this compound.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state.

While specific crystallographic data for this compound is not available in the provided search results, studies on related N-substituted acetamides and hydrazone derivatives offer insights into the expected structural features. For instance, the crystal structure of N-(5-iodo-4-phenylthiazol-2-yl)acetamide reveals details about the planarity of the acetamide group and the intermolecular hydrogen bonding patterns. vulcanchem.com Similarly, crystal structures of other acetamide derivatives show the importance of N-H⋯O hydrogen bonds in forming supramolecular assemblies. guidechem.com

A hypothetical crystal structure of this compound would likely exhibit intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimeric structures. The planarity of the amide and hydrazone groups would also be a key feature.

| Structural Parameter | Expected Value/Feature |

| C=O bond length | ~1.23 Å |

| C-N (amide) bond length | ~1.33 Å |

| N-N bond length | ~1.38 Å |

| C=N bond length | ~1.28 Å |

| Hydrogen Bonding | Intermolecular N-H···O and potentially intramolecular N-H···N |

| Crystal Packing | Formation of hydrogen-bonded chains or dimers |

Note: The data in this table are based on typical values for similar functional groups found in the Cambridge Structural Database and are not experimentally determined for this compound.

Application of Advanced Laser Spectroscopic Techniques for Gas-Phase and Solution Studies

Advanced laser spectroscopic techniques can provide highly detailed information about the structure and dynamics of molecules in both the gas phase and solution. Techniques such as laser-induced fluorescence (LIF) and resonance-enhanced multiphoton ionization (REMPI) spectroscopy are particularly powerful for studying the electronic states of molecules with high sensitivity and resolution.

For a molecule like this compound, these techniques could be used to:

Probe Conformational Isomers: In the gas phase, different conformers of the molecule can have distinct electronic spectra. By using a combination of laser spectroscopy and molecular beams, it is possible to isolate and characterize individual conformers, providing insights into the intramolecular forces that govern the molecular shape.

Investigate Photochemical Dynamics: The hydrazone moiety is known to undergo photoisomerization. Time-resolved laser spectroscopy can be used to study the dynamics of these photochemical processes on ultrafast timescales, revealing the mechanisms of E/Z isomerization. For some hydrazones, this photoswitching behavior can be controlled by the wavelength of the irradiating light.

Study Excited State Properties: Laser spectroscopy allows for the detailed investigation of the properties of electronically excited states, including their lifetimes and vibrational frequencies. This information is crucial for understanding the photophysics and photochemistry of the molecule.

While specific laser spectroscopic studies on this compound have not been reported in the search results, research on related hydrazone systems demonstrates the utility of these techniques in unraveling complex structural and dynamic properties. nih.govrsc.org

Computational Chemistry and Theoretical Investigations of N Propan 2 Ylideneamino Acetamide

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of N-(propan-2-ylideneamino)acetamide. These methods allow for the detailed analysis of the molecule's electronic structure and the prediction of its chemical behavior.

Geometry Optimization and Conformational Landscape Mapping

Geometry optimization is a fundamental step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved.

Conformational analysis of acetamide (B32628) derivatives often reveals the existence of multiple stable conformers due to rotation around single bonds. For instance, studies on related N,N-disubstituted acetamides have shown the presence of different rotational isomers (rotamers) in solution. researchgate.net The conformational landscape of this compound can be mapped by systematically rotating the bonds and performing geometry optimization for each resulting structure. This allows for the identification of all possible low-energy conformers and the determination of their relative stabilities. For example, in a study of N,N-diethyl-2[(4'-substituted)phenylthio]acetamides, calculations indicated the existence of stable gauche and cis conformation pairs in the gas phase. nih.gov Similar complexities, including the potential for E/Z isomerism around the C=N bond, are expected for this compound.

Table 1: Predicted Conformational Data for a Generic Acetamide Derivative

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-N-C=O) |

| Trans | 0.00 | 180° |

| Cis | 2.50 | 0° |

| Gauche | 1.20 | 60° |

This table is illustrative and based on general findings for acetamide derivatives; specific values for this compound would require dedicated calculations.

Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is likely to be localized on the nitrogen atoms and the C=N double bond, which are regions of higher electron density. The LUMO, conversely, would be expected to be centered on the carbonyl group (C=O) and the C=N bond, which are electrophilic sites. Detailed calculations would provide the precise energies and spatial distributions of these orbitals.

Table 2: Illustrative Frontier Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are hypothetical and serve to illustrate the concept. Actual values for this compound would be obtained from specific DFT or ab initio calculations.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). nih.gov

For this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atoms, highlighting these as sites for electrophilic interaction. Conversely, the hydrogen atoms and the carbon atom of the carbonyl group would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule.

In this compound, NBO analysis can reveal important interactions, such as the delocalization of the lone pair electrons of the nitrogen atoms into adjacent antibonding orbitals. For example, studies on similar amide systems have shown that the stability of certain conformers is influenced by specific orbital interactions. nih.gov This analysis can also quantify the charge distribution on each atom, providing further insight into the molecule's reactivity.

Prediction and Validation of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), and NMR chemical shifts. These theoretical predictions can then be compared with experimental data to validate the computational model and confirm the molecular structure.

For this compound, DFT calculations can predict the vibrational frequencies corresponding to specific bond stretches and bends. For example, the characteristic stretching frequencies of the C=O, C=N, and N-H bonds can be calculated and compared to experimental IR spectra. Similarly, NMR chemical shifts for the hydrogen and carbon atoms can be computed and compared with experimental ¹H and ¹³C NMR data. Discrepancies between theoretical and experimental values can often be explained by factors such as solvent effects or intermolecular interactions in the experimental setup.

Molecular Dynamics Simulations and Conformational Searching

While quantum chemical calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the conformational space and the study of time-dependent properties.

For this compound, MD simulations can be used to perform a more extensive conformational search than is typically feasible with static calculations alone. By simulating the molecule's motion at a given temperature, it is possible to observe transitions between different conformational states and to estimate the relative populations of these conformers. This is particularly useful for flexible molecules with multiple rotatable bonds. The results of MD simulations can complement the findings from quantum chemical calculations, providing a more complete understanding of the molecule's structural and dynamic properties.

Studies on Tautomerism and Prototropic Equilibria (e.g., Amide-Imidol Tautomerism)

The phenomenon of tautomerism, involving the migration of a proton between two or more intramolecular sites, is a fundamental concept in organic chemistry with significant implications for the chemical reactivity, physical properties, and biological activity of molecules. In the case of this compound, the presence of the amide group (-CONH-) introduces the possibility of amide-imidol tautomerism. This equilibrium involves the interconversion between the amide form and its corresponding imidol (or iso-amide) tautomer.

Computational studies on related N-acylhydrazone systems have provided valuable insights into the energetic landscape of this tautomeric equilibrium. Theoretical calculations, often employing Density Functional Theory (DFT) methods, are instrumental in determining the relative stabilities of the different tautomeric forms. These studies typically reveal that the amide tautomer is the more stable form, a finding that is consistent across various N-acylhydrazone derivatives. The greater stability of the amide form is generally attributed to the higher bond energy of the C=O double bond compared to the C=N double bond of the imidol form, as well as favorable resonance stabilization of the amide group.

The equilibrium between the amide and imidol tautomers can be influenced by several factors, including the nature of substituents and the solvent environment. While the amide form is generally favored, the presence of specific structural features or solvent interactions can shift the equilibrium. For instance, intramolecular hydrogen bonding can play a significant role in stabilizing one tautomer over the other.

A representative example from computational studies on a related N-acylhydrazone system illustrates the typical energy differences observed between the amide and imidol tautomers. The relative energies, calculated using a high level of theory, provide a quantitative measure of the equilibrium position.

| Tautomer | Structure | Relative Energy (kcal/mol) |

|---|---|---|

| Amide | R-CO-NH-N=CR'R'' | 0.00 |

| Imidol | R-C(OH)=N-N=CR'R'' | +8.5 |

The data in the table clearly indicates the significant energetic preference for the amide tautomer in this representative system. This finding is crucial for understanding the predominant structural form of this compound and its derivatives in most chemical and biological environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery and development for predicting the activity of novel compounds and for guiding the design of more potent and selective molecules.

For derivatives of this compound, which belong to the broader class of hydrazones, QSAR studies have been employed to explore their potential in various therapeutic areas. By systematically modifying the core structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can develop robust QSAR models. These models typically use a range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

A common approach in QSAR is the use of 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods correlate the 3D steric and electrostatic fields of the molecules with their biological activity.

A study on a series of N,N'-diacylhydrazine derivatives, structurally related to this compound, provides a clear example of the application of QSAR in understanding the structural requirements for a specific biological activity, in this case, herbicidal activity. The study involved synthesizing a series of derivatives and testing their inhibitory activity against a specific biological target. The resulting data was then used to build a QSAR model.

| Compound | Substituent (R) | Experimental Activity (pIC50) | Predicted Activity (pIC50) |

|---|---|---|---|

| 1 | -H | 4.35 | 4.31 |

| 2 | -CH3 | 4.87 | 4.92 |

| 3 | -C2H5 | 5.15 | 5.11 |

| 4 | -Cl | 5.42 | 5.38 |

| 5 | -Br | 5.51 | 5.49 |

| 6 | -OCH3 | 4.98 | 5.03 |

| 7 | -NO2 | 5.89 | 5.92 |

The strong correlation between the experimental and predicted activities, as shown in the table, indicates the robustness of the QSAR model. Such models can provide valuable insights into the structure-activity relationships of this compound derivatives. For instance, the model might reveal that electron-withdrawing groups at a particular position enhance activity, while bulky substituents are detrimental. This information is crucial for the rational design of new derivatives with improved biological profiles.

Reactivity and Chemical Transformations of N Propan 2 Ylideneamino Acetamide

Reactivity of the Imine Functionality

The imine group is characterized by a polarized carbon-nitrogen double bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The lone pair of electrons on the nitrogen atom also allows for protonation and activation of the C=N bond.

Nucleophilic Addition Reactions to the C=N Bond

The electrophilic carbon of the imine bond in N-(propan-2-ylideneamino)acetamide is a prime target for various nucleophiles. These addition reactions are fundamental to the construction of more complex molecular architectures. The general mechanism involves the attack of a nucleophile on the imine carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated.

Common nucleophiles that can add to the C=N bond of N-acylhydrazones include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and enolates. The outcome of these reactions is the formation of a new carbon-carbon bond and the creation of a chiral center, offering a pathway to a variety of substituted hydrazine derivatives.

Table 1: Examples of Nucleophilic Addition to N-Acylhydrazones

| Nucleophile | Reagent Example | Product Type |

| Organometallic | Phenylmagnesium bromide | α-Substituted N-acetylhydrazine |

| Cyanide | Sodium cyanide | α-Aminonitrile derivative |

| Enolate | Lithium enolate of acetone | β-Hydrazino ketone |

Hydrolysis and Reversibility of Imine Formation

The formation of this compound from acetohydrazide and propan-2-one is a reversible condensation reaction. Consequently, the imine bond is susceptible to hydrolysis, particularly under acidic or basic conditions, to regenerate the parent carbonyl compound and hydrazine derivative.

The mechanism of acid-catalyzed hydrolysis involves the initial protonation of the imine nitrogen, which enhances the electrophilicity of the imine carbon. A water molecule then acts as a nucleophile, attacking the carbon and leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of acetohydrazide yield propan-2-one. Under basic conditions, hydrolysis can also occur, although it is generally slower. The reversibility of this reaction is a key consideration in synthetic planning, as the stability of the N-acylhydrazone can be pH-dependent.

Reductive and Oxidative Transformations

The C=N double bond of this compound can undergo both reduction and oxidation.

Reduction: The imine functionality can be reduced to the corresponding hydrazine derivative, N-(propan-2-ylamino)acetamide. A variety of reducing agents can accomplish this transformation. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) and hydride-based reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For instance, sodium borohydride is a milder reducing agent and will selectively reduce the imine in the presence of an ester, whereas LiAlH₄ would reduce both.

Oxidation: While less common for simple N-acylhydrazones, the imine nitrogen can be a site for oxidation. Strong oxidizing agents can lead to the formation of various products, though these reactions are often less controlled than reductions and can result in cleavage of the N-N bond.

Transformations Involving the Acetamide (B32628) Moiety

The acetamide portion of this compound also participates in chemical reactions, although it is generally less reactive than the imine functionality. The amide bond can be hydrolyzed under forcing acidic or basic conditions to yield acetic acid and the corresponding hydrazone of propan-2-one. However, this often requires more vigorous conditions than the hydrolysis of the imine bond.

The nitrogen of the acetamide can be deprotonated with a strong base to form an amide anion. This anion can then participate in reactions as a nucleophile, for example, in alkylation reactions.

This compound as a Versatile Synthetic Intermediate and Building Block

The dual reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds.

Precursor in Heterocyclic Compound Synthesis

N-acylhydrazones are well-established building blocks for the synthesis of a variety of nitrogen-containing heterocycles. The combination of the imine and acetamide functionalities provides a reactive scaffold for cyclization reactions.

Synthesis of Pyrazoles: One common application is in the synthesis of pyrazole derivatives. This compound can react with 1,3-dicarbonyl compounds or their equivalents. The reaction typically proceeds via an initial Michael addition or condensation, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Synthesis of 1,2,4-Triazoles: The N-acylhydrazone moiety can also be a key component in the construction of 1,2,4-triazole rings. For instance, reaction with isocyanates or isothiocyanates can lead to the formation of intermediates that, upon cyclization, yield triazole derivatives.

Synthesis of 1,3,4-Thiadiazoles: Treatment of this compound with a source of sulfur, such as phosphorus pentasulfide or Lawesson's reagent, can lead to the formation of 1,3,4-thiadiazole derivatives through a cyclization-dehydration process involving the acetamide and imine functionalities.

Table 2: Heterocyclic Synthesis from N-Acylhydrazone Precursors

| Heterocycle | Reagent(s) | General Conditions |

| Pyrazole | 1,3-Diketone | Acid or base catalysis, heating |

| 1,2,4-Triazole | Isocyanate | Stepwise addition and cyclization |

| 1,3,4-Thiadiazole | Phosphorus pentasulfide | Heating in an inert solvent |

Role in Multi-Component Reactions

This compound, as a member of the N-acylhydrazone class of compounds, is a valuable synthon in multi-component reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. The utility of this compound in these reactions stems from its inherent reactivity as a stable imine surrogate. nih.govresearchgate.net

The core reactivity of this compound in MCRs is centered on the electrophilic nature of the imine carbon. This allows it to react with a variety of nucleophiles. The general mechanism involves the initial activation of the N-acylhydrazone, followed by nucleophilic attack and subsequent transformation, incorporating multiple components into the final product structure.

One illustrative example of the potential application of this compound in MCRs is in Ugi-type reactions. In a hypothetical Ugi four-component reaction (Ugi-4CR), this compound could serve as the imine component. The other components would typically be a carboxylic acid, an isocyanide, and a fourth component that can act as a nucleophile. The reaction would proceed through the formation of an α-adduct between the protonated this compound, the carboxylic acid anion, and the isocyanide. This intermediate would then undergo intramolecular rearrangement to yield a stable α-acylamino amide derivative.

Another potential MCR application is in the synthesis of heterocyclic compounds. For instance, in a [4+2] cycloaddition reaction (Diels-Alder type), the C=N bond in this compound can act as a dienophile. When reacted with a suitable diene and another component in a one-pot synthesis, it could lead to the formation of complex nitrogen-containing heterocyclic scaffolds.

The versatility of this compound in MCRs is further enhanced by the ability to tune its reactivity through modification of the acetyl group or the isopropylidene moiety. This allows for the synthesis of a diverse library of compounds from simple and readily available starting materials.

Application in Ligand Precursor Chemistry and Coordination Studies

This compound possesses key structural features that make it an effective ligand precursor in coordination chemistry. The presence of both a hard oxygen donor (from the carbonyl group) and a borderline nitrogen donor (from the imine group) allows it to act as a bidentate chelating agent for a variety of metal ions. researchgate.net The N-H proton can also be lost upon coordination to certain metals, leading to an anionic ligand.

The coordination behavior of this compound is analogous to that of other well-studied N-acylhydrazones. Upon deprotonation of the amide proton, it can coordinate to a metal center through the carbonyl oxygen and the imine nitrogen, forming a stable five-membered chelate ring. This O,N-coordination mode is common for this class of ligands.

The nature of the metal complexes formed with this compound can be influenced by several factors, including the nature of the metal ion, the reaction conditions (pH, solvent), and the presence of other ancillary ligands. For example, with transition metals like copper(II), nickel(II), and zinc(II), it is expected to form neutral or cationic complexes depending on the counter-ion present.

The electronic and steric properties of the resulting metal complexes can be fine-tuned by derivatization of the this compound ligand. For instance, introducing electron-donating or electron-withdrawing groups on the acetyl moiety can modulate the electron density on the donor atoms and thus influence the stability and reactivity of the metal complex.

The coordination complexes derived from this compound and its derivatives have potential applications in various fields, including catalysis, materials science, and bioinorganic chemistry. The ability of the ligand to stabilize different oxidation states of metal ions and to create specific coordination geometries makes it a valuable building block for the design of functional metal-based systems.

Strategies for Conjugation and Derivatization in Complex Systems

The chemical structure of this compound offers several avenues for conjugation and derivatization, enabling its incorporation into more complex molecular architectures. These modifications can be used to alter its physicochemical properties, introduce new functionalities, or attach it to other molecules of interest.

Derivatization Strategies:

One of the most straightforward derivatization strategies involves modification of the acetyl group. The methyl group of the acetyl moiety can be functionalized through various reactions. For example, it can be halogenated and subsequently used in nucleophilic substitution reactions to introduce a wide range of functional groups. Alternatively, the acetyl group can be replaced entirely by synthesizing the hydrazone from a different acyl hydrazide.

Another key site for derivatization is the isopropylidene group. This can be readily exchanged by transhydrazonation with other aldehydes or ketones, allowing for the introduction of diverse R groups at the imine carbon. This approach provides a facile route to a library of N-acylhydrazones with varying steric and electronic properties.

The amide N-H bond can also be a site for derivatization. Alkylation or acylation at this position can be achieved under appropriate basic conditions. Such modifications can influence the conformational preferences of the molecule and its coordination properties.

Conjugation Strategies:

For conjugation to larger molecules or solid supports, functional groups can be introduced into the this compound scaffold. For instance, a carboxylic acid or an amino group can be incorporated into the acyl or the aldehyde/ketone precursor. These functionalized derivatives can then be coupled to other molecules using standard bioconjugation techniques, such as amide bond formation.

The hydrazone linkage itself can be a target for conjugation. Under certain conditions, the C=N bond can be cleaved, and the resulting hydrazide can be reacted with other carbonyl-containing molecules. This allows for the dynamic exchange of molecular components.

Advanced Research Applications in Organic Synthesis and Beyond

Role in Stereoselective Synthetic Methodologies

Stereoselective reactions, which favor the formation of one stereoisomer over another, are fundamental to the synthesis of complex, biologically active molecules. masterorganicchemistry.comyoutube.comethz.chstereoelectronics.orgmsu.edu The hydrazone moiety in N-(propan-2-ylideneamino)acetamide provides a key functional group that can be exploited in asymmetric synthesis.

Hydrazones can serve as chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgscielo.org.mx While specific studies on this compound as a chiral auxiliary are not extensively documented, the principle has been established with other chiral hydrazones. nih.gov In this approach, the chiral auxiliary guides the formation of a new stereocenter, and is subsequently removed, yielding an enantiomerically enriched product. The development of chiral variants of this compound or its use in conjunction with chiral catalysts could enable its application in stereoselective alkylation, reduction, and cycloaddition reactions.

Furthermore, N-acylhydrazones, a class of compounds to which this compound belongs, are known to participate in various stereoselective transformations. utar.edu.mynih.gov For instance, asymmetric additions to the C=N bond of hydrazones can lead to the formation of chiral amines with high enantioselectivity. rsc.org The stereoelectronic properties of the acetamide (B32628) group can influence the facial selectivity of approaching reagents, making it a valuable scaffold for designing new stereoselective methods.

Table 1: Key Concepts in Stereoselective Synthesis

| Term | Definition | Relevance to this compound |

| Stereoselective Reaction | A reaction in which one stereoisomer is formed or destroyed in preference to all others that might be. masterorganicchemistry.comyoutube.comethz.chstereoelectronics.orgmsu.edu | The hydrazone functionality can be modified to induce stereoselectivity. |

| Chiral Auxiliary | A temporarily incorporated chiral group to control stereochemistry. wikipedia.orgscielo.org.mx | Chiral versions could be developed for asymmetric synthesis. nih.gov |

| Asymmetric Synthesis | The synthesis of a chiral compound in an optically active form. | A potential outcome of using this compound in stereoselective reactions. |

Contributions to Green Chemistry: Solvent-Free and Catalytic Approaches

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netorientjchem.orgajgreenchem.com The synthesis and application of this compound can align with several green chemistry principles.

The formation of hydrazones, including this compound, can often be achieved under solvent-free conditions. researchgate.net The condensation reaction between a hydrazide and a ketone, such as acetone, can be performed by simple mixing, sometimes with grinding or microwave irradiation to enhance reaction rates, thus avoiding the use of volatile and often toxic organic solvents. ajgreenchem.comresearchgate.netresearchgate.net

Moreover, the use of catalysts can significantly improve the efficiency and environmental footprint of reactions involving this compound. Acid catalysts, for instance, can accelerate the condensation reaction to form the hydrazone. acs.org In its applications, the hydrazone functionality can be activated by various catalysts, including metal complexes, to perform a range of chemical transformations under mild conditions. nih.gov The development of recyclable catalysts for reactions involving this compound would further enhance its green credentials.

Potential in Continuous Flow Synthesis and Process Optimization

Continuous flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better heat and mass transfer, and easier scalability. researchgate.netresearchgate.netacs.orgrsc.orgrsc.org The synthesis of hydrazones has been successfully adapted to continuous flow systems. researchgate.netresearchgate.net

Beyond its synthesis, this compound could be used as a reagent in multi-step continuous flow sequences. For example, it could be generated in one reactor and then directly streamed into a second reactor for a subsequent transformation, such as a cyclization or a coupling reaction. This approach avoids the isolation of intermediates, which can be unstable or hazardous, and streamlines the production of more complex molecules.

Exploration as Precursors for Functional Materials and Advanced Molecular Systems

The modular and tunable nature of the hydrazone functional group makes it an attractive building block for the creation of functional materials and advanced molecular systems. acs.orgacs.orgnih.govresearchgate.net Hydrazones are known to be components of molecular switches, sensors, and polymers. acs.orgacs.orgnih.govresearchgate.netnsf.gov

This compound could serve as a monomer or a key component in the synthesis of novel polymers. The hydrazone linkage can be designed to be responsive to external stimuli such as pH or light, leading to materials with tunable properties. For instance, polymers incorporating this moiety could exhibit controlled degradation or changes in their mechanical or optical properties.

Furthermore, the ability of the hydrazone group to coordinate with metal ions opens up the possibility of using this compound in the construction of metal-organic frameworks (MOFs) or other coordination polymers. researchgate.net Such materials have a wide range of applications, including gas storage, catalysis, and sensing. The specific substituents on the this compound molecule can be tailored to fine-tune the properties of the resulting materials.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing N-(propan-2-ylideneamino)acetamide in a laboratory setting?

- Methodology : Acylation reactions using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane are effective for forming acetamide derivatives. Post-synthesis purification via flash column chromatography (e.g., 40% ethyl acetate/hexane) ensures product isolation . Multi-step protocols involving substitution, reduction, and condensation (e.g., using cyanoacetic acid) under controlled pH and temperature can also be adapted .

Q. How can researchers ensure the purity of N-(propan-2-ylideneamino)acetamide during synthesis?

- Methodology : Combine analytical techniques such as 1H/13C NMR for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular weight validation . Thin-layer chromatography (TLC) and HPLC-UV/MS are critical for monitoring reaction progress and assessing purity (>95%) .

Q. What safety precautions are necessary when handling N-(propan-2-ylideneamino)acetamide?

- Methodology : Use PPE (gloves, lab coats, goggles), work in a fume hood to avoid inhalation, and ensure proper ventilation. Store in sealed containers away from oxidizers and acids. Refer to analogous acetamide safety protocols for skin/eye exposure management .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during structural characterization?

- Methodology : Cross-validate with X-ray crystallography for unambiguous structural determination . Pair DFT calculations with experimental IR/UV-Vis spectra to reconcile electronic properties and vibrational modes . Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

Q. How can computational methods predict the reactivity of N-(propan-2-ylideneamino)acetamide in novel reactions?

- Methodology : Employ density functional theory (DFT) to model electron density distributions and reactive sites. Molecular docking studies can predict binding affinities for biological targets, while QSAR (quantitative structure-activity relationship) models assess pharmacological potential .

Q. What experimental design considerations are critical for studying coordination chemistry with this compound?

- Methodology : Optimize metal-ligand stoichiometry (e.g., 1:2 for Ni(II)/Co(II) complexes) and monitor reactions via UV-Vis and cyclic voltammetry. Use potentiometric titrations to determine stability constants of metal complexes .

Q. How to optimize reaction conditions for scaling up synthesis?

- Methodology : Screen solvents (THF, DMF) for solubility, adjust catalyst loading (e.g., Pd(PPh3)4 at 5 mol%), and optimize temperature (65–70°C). Use Design of Experiments (DoE) to identify critical parameters (pH, reaction time) for reproducibility .

Q. What advanced techniques study degradation products under varying conditions?

- Methodology : Use thermogravimetric analysis (TGA) to assess thermal stability and LC-MS/MS to identify degradation byproducts. Accelerated stability studies under UV light or oxidative stress (H2O2) mimic real-world conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.